n-Hexyltriethoxysilane
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Overview
Description
n-Hexyltriethoxysilane is an organosilicon compound with the molecular formula C12H28O3Si. It is a colorless to almost colorless liquid that is used in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyltriethoxysilane typically involves the reaction of hexylsilane with ethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as follows:
Hexylsilane+3Ethanol→6,6,6−Triethoxyhexylsilane+By-products
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
n-Hexyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form hexylsilanetriol and ethanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Other silanes or silanols, often catalyzed by acids or bases.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Hexylsilanetriol and ethanol.
Condensation: Siloxane polymers.
Substitution: Hexylsilane derivatives with different functional groups.
Scientific Research Applications
n-Hexyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a coupling agent in the production of composite materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of n-Hexyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. This is primarily achieved through the hydrolysis and condensation of the ethoxy groups, leading to the formation of siloxane bonds. These bonds provide enhanced stability and durability to the materials in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexyltrimethoxysilane: Similar but contains methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
Hexyltriethoxysilane: Very similar but may have slight differences in physical properties and reactivity.
Uniqueness
n-Hexyltriethoxysilane is unique due to its combination of a hydrophobic hexyl group and three ethoxy groups. This combination allows it to form strong bonds with a wide range of substrates while maintaining good solubility in organic solvents. Its unique structure makes it particularly valuable in applications requiring both hydrophobicity and strong adhesion.
Properties
IUPAC Name |
6,6,6-triethoxyhexylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3,16H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODNNXAZYQVKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCC[SiH3])(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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